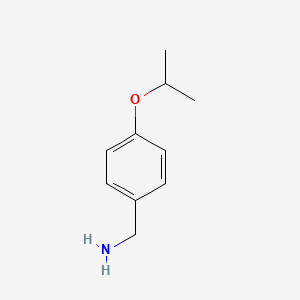

1-(4-Isopropoxyphenyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCAOBYOKNTDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959550 | |

| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-82-5, 21244-34-8 | |

| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Isopropoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(4-Isopropoxyphenyl)methanamine

CAS Number: 21244-34-8

This technical guide provides a comprehensive overview of 1-(4-Isopropoxyphenyl)methanamine, a versatile primary amine with applications in chemical synthesis and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and key experimental data.

Chemical and Physical Properties

This compound, also known as 4-isopropoxybenzylamine, is a substituted benzylamine derivative. Its core structure consists of a benzylamine moiety with an isopropoxy group at the para position of the phenyl ring. This substitution significantly influences its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its interaction with biological targets.

A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 21244-34-8 | [1][2][3] |

| Molecular Formula | C10H15NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Synonyms | (4-Isopropoxyphenyl)methanamine, 4-Isopropoxybenzylamine | [1][2] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| pKa | Not specified |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various reductive amination protocols starting from 4-isopropoxybenzaldehyde. A general and widely used method involves the reaction of the aldehyde with an ammonia source, followed by reduction of the resulting imine.

General Reductive Amination Protocol

This protocol outlines a common method for the synthesis of this compound.

Materials:

-

4-Isopropoxybenzaldehyde

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dichloromethane or ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: Dissolve 4-isopropoxybenzaldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Add the ammonia source in excess and stir the mixture at room temperature for a specified period (typically 1-4 hours) to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent portion-wise to the stirred solution. The reaction is typically exothermic. Allow the reaction to warm to room temperature and stir for an additional period (typically 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Characterization: The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Potential Applications in Drug Development

While specific biological activities and signaling pathway interactions for this compound are not extensively documented in publicly available literature, its structural motif is present in a variety of biologically active compounds. Primary benzylic amines are common pharmacophores that can interact with various receptors and enzymes. The isopropoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially interact with hydrophobic pockets in protein targets.

Researchers and drug development professionals may consider this compound as a building block or a starting point for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

-

G-Protein Coupled Receptor (GPCR) Ligands: Many neurotransmitter receptors and other GPCRs bind to ligands containing a primary amine.

-

Enzyme Inhibitors: The amine group can act as a hydrogen bond donor or acceptor, or as a nucleophile, to interact with the active sites of enzymes.

-

Scaffold for Combinatorial Chemistry: Its simple structure allows for easy modification at the amine and the aromatic ring, making it a suitable scaffold for generating libraries of compounds for high-throughput screening.

Hypothetical Signaling Pathway Interaction

Given the structural features of this compound, it could hypothetically interact with aminergic GPCRs. The following diagram illustrates a generalized signaling pathway that could be modulated by a ligand binding to such a receptor.

Caption: Hypothetical GPCR Signaling Pathway.

Disclaimer: This technical guide is intended for research and informational purposes only. The safety and handling of this compound should be performed in accordance with established laboratory safety protocols and the information provided in the relevant Safety Data Sheet (SDS). The biological activities and pathway interactions described are hypothetical and require experimental validation.

References

An In-depth Technical Guide on the Physical Properties of 1-(4-Isopropoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-(4-Isopropoxyphenyl)methanamine, a primary amine that serves as a valuable building block in medicinal chemistry and organic synthesis. The information presented herein is intended to support laboratory research, chemical process development, and drug discovery initiatives.

Core Physical and Chemical Properties

This compound, also known as 4-isopropoxybenzylamine, is a colorless to light yellow liquid at room temperature.[1] Its chemical structure consists of a benzylamine core substituted with an isopropoxy group at the para position of the benzene ring.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is essential for handling, storage, and application in a research and development setting.

| Property | Value | Reference |

| CAS Number | 21244-34-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₅NO | [2][3][4] |

| Molecular Weight | 165.23 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 74°C at 0.3 mmHg | [1] |

| Storage Temperature | 2-8°C, protect from light | [1][4] |

| Topological Polar Surface Area | 35.25 Ų | [4] |

| LogP (calculated) | 1.9325 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 3 | [4] |

Experimental Methodologies

The accurate determination of physical properties is fundamental to the characterization of any chemical substance. Below are detailed, standard experimental protocols for measuring the key physical properties of liquid amines like this compound.

1. Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is highly effective.

-

Apparatus: A small test tube (e.g., 150mm), a thermometer or thermocouple, a heating block or sand bath, and a small magnetic stir bar.

-

Procedure:

-

Place approximately 0.5 mL of the liquid sample into the test tube along with a small magnetic stir bar.

-

Position the test tube in the heating block on a hot plate stirrer.

-

Clamp a thermometer so that its bulb is positioned about 1 cm above the liquid's surface.

-

Begin gentle stirring and heating.

-

Observe the formation of a "reflux ring," which is a zone of condensing vapor on the inner wall of the test tube.

-

Adjust the thermometer's position so that its bulb is level with this reflux ring.

-

The stable temperature reading at this point is the observed boiling point.[6] It is crucial to record the ambient atmospheric pressure as the boiling point is pressure-dependent.

-

2. Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a highly accurate technique for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a temperature-controlled water bath to allow it to reach thermal equilibrium (e.g., 20°C).

-

Carefully adjust the liquid volume to the pycnometer's calibration mark.

-

Remove the pycnometer from the bath, dry the exterior, and weigh it again.

-

The density is calculated by dividing the mass of the liquid (final weight minus initial weight) by the calibrated volume of the pycnometer.

-

3. Determination of Solubility

Solubility tests are conducted to understand the behavior of a compound in various solvents, which can provide insights into its polarity and functional groups.

-

Apparatus: Small test tubes, vortex mixer (optional), and a set of standard solvents.

-

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to 0.5 mL of deionized water in a test tube.[5] Vigorously mix the contents. Observe if the compound dissolves completely. If it is water-soluble, test the solution's pH with litmus or pH paper. Amines are expected to form a basic solution.[5]

-

Acid Solubility: For water-insoluble compounds, test their solubility in a dilute acid, such as 5% hydrochloric acid (HCl).[7] The basic nature of amines allows them to be protonated by the acid, forming a water-soluble ammonium salt.

-

Organic Solvent Solubility: Test the solubility in a non-polar organic solvent, such as diethyl ether or dichloromethane. Most organic amines are soluble in these solvents.[1]

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel or uncharacterized chemical sample, such as this compound. This workflow ensures that fundamental properties are determined systematically, providing a solid foundation for further research and development.

References

An In-Depth Technical Guide to 1-(4-Isopropoxyphenyl)methanamine: Synthesis, Characterization, and Drug Development Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isopropoxyphenyl)methanamine is a primary amine featuring a benzylamine scaffold substituted with an isopropoxy group at the para position of the phenyl ring. This seemingly simple molecule holds significant interest within the realm of medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a key building block or a pharmacophore in the design of novel therapeutics. This technical guide provides a comprehensive overview of this compound, from its fundamental molecular properties to its synthesis, analytical characterization, and prospective applications in the pharmaceutical industry. As Senior Application Scientists, our aim is to furnish a document that is not only technically robust but also provides practical insights into the experimental rationale and methodologies.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. These parameters influence its solubility, stability, membrane permeability, and interaction with biological targets.

The molecular weight of this compound is 165.23 g/mol .[1][2] Its molecular formula is C₁₀H₁₅NO.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1][2][3] |

| CAS Number | 21244-34-8 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 258.8 °C at 760 mmHg | |

| LogP | 1.9325 | [3] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 3 | [3] |

Note: Some physical properties like appearance and boiling point are based on typical observations for similar compounds and may vary depending on purity.

The LogP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, allowing for a balance between aqueous solubility and membrane permeability. The presence of both hydrogen bond donors and acceptors indicates its potential to engage in hydrogen bonding interactions with biological macromolecules.

Synthesis of this compound: A Focus on Reductive Amination

The most direct and widely employed synthetic route to this compound is the reductive amination of 4-isopropoxybenzaldehyde. This powerful one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia or an ammonia equivalent), followed by its immediate reduction to the corresponding amine.

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol: Reductive Amination of 4-Isopropoxybenzaldehyde

This protocol provides a generalized yet detailed procedure for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a self-validating framework.

Materials:

-

4-Isopropoxybenzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Glacial acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-isopropoxybenzaldehyde (1 equivalent). Dissolve the aldehyde in a suitable solvent such as methanol or dichloromethane (approximately 10 mL per gram of aldehyde).

-

Rationale: Methanol is a common protic solvent that can facilitate both imine formation and the subsequent reduction. Dichloromethane is an aprotic alternative that is also widely used.

-

-

Amine Source Addition: Add an excess of the amine source. Ammonium acetate (2-3 equivalents) is often preferred as it provides both ammonia and a mild acidic catalyst (acetic acid) upon dissociation, which can promote imine formation. Alternatively, a solution of aqueous ammonia can be used.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aldehyde. A small amount of glacial acetic acid can be added to catalyze imine formation if the reaction is sluggish.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents) or sodium borohydride (1.2-1.5 equivalents), in portions.

-

Rationale: Sodium triacetoxyborohydride is a milder and more selective reducing agent for imines compared to sodium borohydride, often leading to cleaner reactions with fewer side products. The reaction is performed at a low temperature to control the exothermicity of the reduction.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution. This step neutralizes any remaining acid and quenches the excess reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine on the silica gel).

-

Salt Formation (Optional): For easier handling and improved stability, the purified amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting solid can be collected by filtration.

Caption: Reductive amination workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the benzylic protons (CH₂), the methine proton of the isopropoxy group (CH), the methyl protons of the isopropoxy group (CH₃), and the amine protons (NH₂). The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would provide information about adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The purity is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

Note: This is a generic method and would require optimization for the specific compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which can confirm the elemental composition of the molecule.

Potential Applications in Drug Development

The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. The isopropoxy substituent can modulate the lipophilicity and metabolic stability of the molecule, making this compound an attractive starting point for the development of new drug candidates.

Structure-Activity Relationship (SAR) Insights

-

Antifungal Agents: Benzylamine derivatives have been explored as antifungal agents. The lipophilic isopropoxy group could enhance the interaction of the molecule with the fungal cell membrane, potentially leading to improved antifungal activity.

-

Monoamine Oxidase (MAO) Inhibitors: Substituted benzylamines are known to interact with monoamine oxidases, enzymes that are important targets in the treatment of depression and neurodegenerative diseases. The electronic properties of the para-substituent can influence the binding and inhibitory activity.

-

Serotonin Reuptake Inhibitors (SSRIs): The benzylamine core is also found in some selective serotonin reuptake inhibitors. Modifications to the amine and the aromatic ring can tune the selectivity and potency for the serotonin transporter.

References

1-(4-Isopropoxyphenyl)methanamine structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isopropoxyphenyl)methanamine, also known as 4-isopropoxybenzylamine, is a primary amine that serves as a versatile chemical intermediate in organic synthesis. Its structure, featuring a substituted phenyl ring, makes it a valuable building block in the development of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Formula

The chemical structure of this compound consists of a benzylamine core where the phenyl ring is substituted at the para-position with an isopropoxy group.

-

Molecular Formula: C₁₀H₁₅NO[1]

-

IUPAC Name: (4-Isopropoxyphenyl)methanamine[1]

-

CAS Number: 21244-34-8[1]

-

Canonical SMILES: CC(C)OC1=CC=C(C=C1)CN

Below is a two-dimensional structural representation generated using the DOT language.

Caption: 2D structure of this compound.

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |

| LogP (octanol-water partition coeff.) | 1.93 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [1][2] |

| Rotatable Bonds | 3 | [1][2] |

| Purity | ≥96% (Typical) | [2] |

Synthesis and Experimental Protocols

This compound is not a naturally occurring compound and must be synthesized. Common synthetic routes to primary benzylamines include the reduction of the corresponding benzonitrile or the reductive amination of the corresponding benzaldehyde. A general, representative protocol for the synthesis via one-pot reductive amination of 4-isopropoxybenzaldehyde is provided below. This method is favored for its operational simplicity and efficiency.

Reductive Amination of 4-Isopropoxybenzaldehyde

This procedure involves the formation of an imine intermediate from 4-isopropoxybenzaldehyde and an ammonia source, followed by in-situ reduction to the target primary amine.

Materials:

-

4-Isopropoxybenzaldehyde

-

Methanol (MeOH)

-

Aqueous Ammonia (NH₄OH, ~28-30%) or Anhydrous Ammonia in MeOH

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Experimental Procedure:

-

Imine Formation: To a solution of 4-isopropoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add a large excess of aqueous ammonia (10-20 eq).

-

Stir the mixture vigorously at room temperature for 1-3 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture to 0-5°C using an ice-water bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

-

After the complete addition of NaBH₄, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4-8 hours, or until the reaction is complete as indicated by TLC analysis.

-

Work-up and Isolation: Carefully quench the reaction by the slow addition of deionized water to decompose any excess sodium borohydride.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or by column chromatography on silica gel if necessary.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain or scientific literature detailing specific biological activities, mechanisms of action, or signaling pathway interactions for this compound. Its primary role appears to be that of a synthetic intermediate or a building block for the synthesis of more complex, potentially bioactive molecules. Researchers in drug development may use this compound as a scaffold to be further functionalized for lead optimization studies.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized primary amine with established physicochemical properties. Its synthesis is straightforward via standard organic chemistry methodologies such as reductive amination. While it does not appear to have inherent biological activity based on current knowledge, its utility as a chemical intermediate makes it a relevant compound for researchers and scientists in the fields of medicinal chemistry and material science.

References

Navigating the Solubility Landscape of 1-(4-Isopropoxyphenyl)methanamine: A Technical Guide for Researchers

Foreword: Understanding the Criticality of Solubility in Drug Discovery

In the realm of pharmaceutical sciences and drug development, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. It influences everything from formulation and dosage to bioavailability and ultimately, clinical efficacy. This guide provides an in-depth exploration of the solubility characteristics of 1-(4-isopropoxyphenyl)methanamine, a substituted benzylamine derivative of interest in medicinal chemistry. While specific, publicly available quantitative solubility data for this exact molecule is scarce, this paper will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, assess, and understand its solubility profile. By leveraging established principles of amine chemistry and providing robust experimental protocols, this document serves as a comprehensive resource for navigating the challenges associated with this compound's solubility.

Compound Profile: this compound

This compound is a primary amine featuring a benzyl structure substituted with a para-isopropoxy group. This unique combination of a basic amine function and a moderately lipophilic aromatic substituent governs its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | ChemScene[1] |

| Molecular Weight | 165.23 g/mol | ChemScene[1] |

| CAS Number | 21244-34-8 | Santa Cruz Biotechnology[2] |

| Calculated LogP | 1.9325 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Topological Polar Surface Area | 35.25 Ų | ChemScene[1] |

The calculated LogP value of approximately 1.93 suggests a moderate degree of lipophilicity. The presence of a primary amine group, capable of acting as a hydrogen bond donor, and an ether oxygen, acting as a hydrogen bond acceptor, indicates the potential for interaction with polar solvents.

Predicting Solubility: A Rationale-Driven Approach

In the absence of direct experimental data, a qualitative prediction of solubility can be formulated based on the structural features of this compound and established principles of amine solubility.

Aqueous Solubility

The aqueous solubility of amines is a balance between the hydrophilic nature of the amine group and the hydrophobic nature of the carbon skeleton. Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds. However, as the molecular weight and the size of the hydrophobic alkyl or aryl part increase, water solubility tends to decrease[3][4].

For this compound, the presence of a ten-carbon framework, including an aromatic ring and an isopropyl group, suggests that its intrinsic aqueous solubility will be limited. While the primary amine group can participate in hydrogen bonding with water, the large hydrophobic portion of the molecule is expected to be the dominant factor.

A crucial aspect of amine solubility is its dependence on pH. As weak bases, amines can be protonated in acidic solutions to form ammonium salts[4][5]. These salts are generally much more water-soluble than the free base. Therefore, the aqueous solubility of this compound is expected to increase significantly in acidic conditions.

Solubility in Organic Solvents

Aliphatic and aromatic amines are typically soluble in a range of organic solvents, particularly those that are polar[4][5][6]. The principle of "like dissolves like" is a useful guide here. Given the presence of both a polar amine group and a nonpolar aromatic and alkyl structure, this compound is anticipated to be soluble in:

-

Polar Protic Solvents: Such as methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the amine group.

-

Polar Aprotic Solvents: Including acetone, where dipole-dipole interactions will facilitate dissolution.

-

Nonpolar/Slightly Polar Solvents: Such as benzene and diethyl ether, due to the significant nonpolar character of the molecule[3].

The parent compound, benzylamine, is reported to be miscible with water, ethanol, diethyl ether, acetone, and benzene, and soluble in chloroform[7][8][9][10]. This provides a strong indication that this compound will exhibit good solubility in a variety of common organic solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive solubility data, experimental determination is essential. The following protocols are designed to be self-validating and provide accurate, reproducible results.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's general solubility in various solvents.

Protocol 1: Qualitative Solubility Test

-

Preparation: Dispense 1 mL of each selected solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, acetone, toluene) into separate, clearly labeled small test tubes or vials.

-

Sample Addition: Add approximately 2-5 mg of this compound to each tube.

-

Mixing: Vigorously vortex or shake each tube for 30-60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears largely unchanged.

-

Causality Behind Experimental Choices: Starting with a small, fixed amount of solute and a standard volume of solvent allows for a consistent and comparable assessment across different solvent systems. The use of both acidic and basic aqueous solutions is critical for understanding the pH-dependent solubility of an amine[11].

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Protocol 2: Shake-Flask Method for Equilibrium Solubility

-

System Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to expedite phase separation.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Trustworthiness Through Self-Validation: To ensure the system has reached equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it provides confidence that equilibrium has been achieved.

Visualizing Experimental Workflows

Diagrams are invaluable for clarifying complex experimental procedures. The following Graphviz diagrams illustrate the key workflows described.

Caption: Workflow for the qualitative assessment of solubility.

Caption: Step-by-step process for quantitative solubility determination.

Conclusion and Future Directions

While a definitive, published solubility value for this compound remains elusive, this guide has established a strong predictive framework based on its chemical structure and the known behavior of related benzylamine derivatives. The provided experimental protocols offer a clear and reliable path for researchers to determine its solubility in aqueous and organic media. Understanding the pH-dependent nature of its aqueous solubility will be particularly critical for those in drug development, as it directly impacts formulation strategies for potential oral administration. Future work should focus on the experimental execution of these protocols to generate a comprehensive, quantitative solubility profile for this compound, further enriching the collective knowledge base for this important class of molecules.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. embibe.com [embibe.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. quora.com [quora.com]

- 7. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 8. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]

- 9. Benzylamine|High-Purity Research Reagent [benchchem.com]

- 10. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. web.mnstate.edu [web.mnstate.edu]

Spectroscopic Characterization of 1-(4-Isopropoxyphenyl)methanamine: A Theoretical and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(4-isopropoxyphenyl)methanamine, a primary amine with potential applications in pharmaceutical and materials science research. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature and spectral databases, this guide is founded on high-fidelity predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While theoretical, this information offers valuable insights into the structural characterization of this compound. This document also outlines standardized, field-proven methodologies for the experimental acquisition of such data, intended to serve as a practical reference for researchers. A central tenet of this guide is the emphasis on the principles of spectroscopic analysis and the causal relationship between molecular structure and spectral output.

Introduction

This compound is a substituted benzylamine derivative. The presence of both a primary amine and an isopropoxy group makes it an interesting building block for the synthesis of more complex molecules with potential biological activity or specific material properties. The primary amine can act as a nucleophile or a base, and can be readily derivatized, while the isopropoxy group can influence the lipophilicity and metabolic stability of a molecule.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a roadmap for its identification and characterization.

Disclaimer: The spectroscopic data presented in this guide are computationally predicted and have not been experimentally verified. This information should be used for guidance and reference purposes only. Experimental validation is crucial for confirming the structure of this compound.

Molecular Structure and Predicted Properties

-

Canonical SMILES: CC(C)OC1=CC=C(C=C1)CN

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | d | 2H | Ar-H (ortho to -CH₂NH₂) |

| 6.85 | d | 2H | Ar-H (ortho to -O-iPr) |

| 4.53 | sept | 1H | -CH(CH₃)₂ |

| 3.73 | s | 2H | -CH₂NH₂ |

| 1.55 | s | 2H | -NH₂ |

| 1.30 | d | 6H | -CH(CH₃)₂ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

The two doublets at 7.22 and 6.85 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the protons at 7.22 ppm is due to their proximity to the electron-withdrawing aminomethyl group, while the upfield shift of the protons at 6.85 ppm is due to the electron-donating effect of the isopropoxy group.

-

The septet at 4.53 ppm is characteristic of a proton coupled to six equivalent protons, which corresponds to the methine proton of the isopropoxy group.

-

The singlet at 3.73 ppm corresponds to the two protons of the benzylic methylene group.

-

The broad singlet at 1.55 ppm is assigned to the two protons of the primary amine. The chemical shift of amine protons can vary depending on the solvent and concentration.

-

The doublet at 1.30 ppm, integrating to six protons, represents the two equivalent methyl groups of the isopropoxy moiety.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | Ar-C (C-O) |

| 134.5 | Ar-C (C-CH₂NH₂) |

| 128.5 | Ar-CH (ortho to -CH₂NH₂) |

| 116.0 | Ar-CH (ortho to -O-iPr) |

| 69.8 | -CH(CH₃)₂ |

| 45.9 | -CH₂NH₂ |

| 22.1 | -CH(CH₃)₂ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

The signal at 157.0 ppm is assigned to the aromatic carbon directly attached to the oxygen of the isopropoxy group.

-

The quaternary aromatic carbon attached to the aminomethyl group is predicted to resonate around 134.5 ppm.

-

The two signals for the protonated aromatic carbons at 128.5 and 116.0 ppm are consistent with a para-substituted benzene ring.

-

The signal at 69.8 ppm corresponds to the methine carbon of the isopropoxy group.

-

The benzylic carbon of the aminomethyl group is predicted at 45.9 ppm.

-

The signal at 22.1 ppm is assigned to the two equivalent methyl carbons of the isopropoxy group.

General Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of a small organic molecule.

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Sample of the compound

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer the solution to a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp spectral lines.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Select the ¹³C nucleus and set the appropriate spectral parameters.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, broad | N-H stretching (primary amine) |

| 3050-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Strong | C-H stretching (aliphatic) |

| 1610, 1510 | Strong | C=C stretching (aromatic ring) |

| 1240 | Strong | C-O stretching (aryl ether) |

| 1115 | Medium | C-N stretching |

| 830 | Strong | C-H out-of-plane bending (para-disubstituted) |

Interpretation of the Predicted IR Spectrum:

-

The broad absorption in the 3380-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary amine.

-

The bands in the 3050-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions correspond to the C-H stretching of the aromatic and aliphatic parts of the molecule, respectively.

-

The strong absorptions at 1610 and 1510 cm⁻¹ are indicative of the C=C stretching vibrations within the benzene ring.

-

A strong band around 1240 cm⁻¹ is expected for the C-O stretching of the aryl ether.

-

The C-N stretching vibration is predicted to appear around 1115 cm⁻¹.

-

The strong band at 830 cm⁻¹ is a key indicator of para-disubstitution on the benzene ring.

General Experimental Protocol for IR Spectroscopy (ATR)

Objective: To obtain an IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

FTIR spectrometer with an ATR accessory

-

Sample of the compound

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum. This will subtract the absorbance of the crystal and the atmosphere from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

For solids, apply pressure using the ATR's pressure arm to ensure good contact with the crystal.

-

Record the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the analysis.

-

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 165.1154 (calculated for C₁₀H₁₅NO)

-

Base Peak: m/z = 122

Predicted Fragmentation Pathway:

The most likely fragmentation pathway involves the loss of the aminomethyl radical followed by further fragmentation of the isopropoxy group.

Predicted Fragmentation of this compound

Interpretation of the Predicted Mass Spectrum:

-

The molecular ion peak at m/z 165 would confirm the molecular weight of the compound.

-

A significant peak at m/z 136 would correspond to the loss of a CH₃N radical.

-

Further fragmentation of the isopropoxy group could lead to peaks at m/z 107 and 93.

General Experimental Protocol for Mass Spectrometry (ESI)

Objective: To obtain a mass spectrum of a sample using Electrospray Ionization (ESI).

Materials:

-

Mass spectrometer with an ESI source

-

HPLC or syringe pump

-

Sample of the compound

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).

-

-

Sample Infusion:

-

Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump or through an HPLC system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the desired mass range.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it.

-

-

Data Analysis:

-

Analyze the resulting spectrum to determine the molecular weight and identify characteristic fragment ions.

-

Conclusion

This technical guide has provided a detailed theoretical spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive framework for the structural characterization of this compound. The included general experimental protocols serve as a practical resource for researchers aiming to acquire and analyze spectroscopic data for similar small organic molecules. It is imperative to reiterate that the spectroscopic data presented herein is theoretical and requires experimental verification for definitive structural confirmation.

References

An In-Depth Technical Guide to the Chemical Reactivity Profile of 1-(4-Isopropoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity profile of 1-(4-Isopropoxyphenyl)methanamine. The document details its synthesis, key chemical reactions, and physicochemical properties, supported by experimental protocols and quantitative data. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound, a primary benzylic amine, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a reactive amino group and an isopropoxy-substituted phenyl ring, allows for a wide range of chemical modifications, making it an attractive scaffold for medicinal chemistry. Understanding its chemical reactivity is crucial for its effective utilization in the synthesis of complex molecules with desired biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value |

| CAS Number | 21244-34-8 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not explicitly available |

| Storage | 4°C, protect from light |

| Purity | ≥96% |

| Topological Polar Surface Area (TPSA) | 35.25 Ų |

| LogP | 1.9325 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

Synthesis

The most common and efficient method for the synthesis of this compound is through the reductive amination of 4-isopropoxybenzaldehyde. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired primary amine.

Experimental Protocol: Reductive Amination of 4-Isopropoxybenzaldehyde

This protocol provides a general procedure for the synthesis of this compound.

Materials:

-

4-Isopropoxybenzaldehyde

-

Ammonia solution (e.g., 7N in methanol) or ammonium acetate

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or hydrogen gas with a catalyst like Pd/C)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Imine Formation: Dissolve 4-isopropoxybenzaldehyde (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

-

Add the ammonia source (e.g., ammonia in methanol, 1.5-2.0 eq). An acid catalyst can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel.

Workflow Diagram:

Caption: Synthesis of this compound.

Chemical Reactivity Profile

The primary amino group of this compound is the main center of its reactivity, making it a versatile intermediate for the synthesis of a wide array of derivatives.

N-Acylation

N-acylation is a fundamental reaction for the protection of the amino group or for the introduction of an amide functionality, which is a common motif in biologically active molecules. This reaction can be readily achieved using various acylating agents.

Materials:

-

This compound

-

Acetic anhydride

-

Solvent (e.g., dichloromethane, ethyl acetate, or solvent-free)

-

Base (optional, e.g., triethylamine or pyridine)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent. A base can be added to scavenge the acetic acid byproduct.

-

Add acetic anhydride (1.1-1.2 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the resulting N-(4-isopropoxybenzyl)acetamide by recrystallization or column chromatography.

Materials:

-

This compound

-

Benzoyl chloride

-

Aqueous base (e.g., sodium hydroxide solution) or an organic base (e.g., pyridine)

-

Solvent (e.g., dichloromethane for organic base, or a biphasic system for aqueous base)

Procedure (Schotten-Baumann conditions):

-

Dissolve this compound (1.0 eq) in a suitable solvent.

-

Add an aqueous solution of sodium hydroxide (2.0 eq).

-

Add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.

-

Continue stirring for 1-2 hours at room temperature.

-

Separate the organic layer, wash with dilute acid and then water, dry, and concentrate.

-

Purify the N-(4-isopropoxybenzyl)benzamide by recrystallization.

N-Alkylation

N-alkylation introduces alkyl substituents to the nitrogen atom, leading to the formation of secondary or tertiary amines. This is a key transformation for modifying the steric and electronic properties of the molecule.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the base (1.5-2.0 eq).

-

Add the alkyl halide (1.1-1.2 eq for mono-alkylation, >2.2 eq for di-alkylation) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Over-alkylation to the tertiary amine or quaternary ammonium salt can be a side reaction.

-

After completion, filter off the solid base and concentrate the filtrate.

-

Purify the product by column chromatography.

Reactivity Logic Diagram:

Caption: Reactivity of this compound.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not available in the public domain, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons (doublets, ~6.8-7.2 ppm).- Methine proton of isopropoxy group (septet, ~4.5 ppm).- Methylene protons of the benzyl group (singlet, ~3.7 ppm).- Methyl protons of the isopropoxy group (doublet, ~1.3 ppm).- Amine protons (broad singlet, variable chemical shift). |

| ¹³C NMR | - Aromatic carbons (~115-160 ppm).- Methylene carbon of the benzyl group (~45 ppm).- Methine carbon of the isopropoxy group (~70 ppm).- Methyl carbons of the isopropoxy group (~22 ppm). |

| FT-IR (cm⁻¹) | - N-H stretching (primary amine, two bands, ~3300-3400 cm⁻¹).- C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹).- C=C stretching (aromatic ring, ~1500-1600 cm⁻¹).- C-O stretching (ether, ~1240 cm⁻¹).- N-H bending (~1600 cm⁻¹). |

| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z = 165.- Fragments corresponding to the loss of the aminoethyl group, isopropoxy group, and other characteristic cleavages. |

Role in Drug Development

Substituted benzylamines are a common structural motif in a wide range of biologically active compounds. The presence of the alkoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Alkoxy-substituted benzylamines have been investigated for various therapeutic applications, including as inhibitors of enzymes such as copper amine oxidases.[5] The isopropoxy group in this compound can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of drug candidates. Furthermore, the primary amine serves as a crucial handle for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, N-acylated derivatives of similar structures have shown potential as antifungal agents.[6][7]

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation.[4] It is also harmful if inhaled and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive building block in organic and medicinal chemistry. Its straightforward synthesis via reductive amination and the versatile reactivity of its primary amino group allow for the facile generation of a diverse range of derivatives. This technical guide provides a foundational understanding of its chemical profile, which is essential for its application in the synthesis of novel compounds with potential therapeutic value. Further research to fully characterize its spectroscopic properties and explore its biological activities is warranted.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 7. mdpi.com [mdpi.com]

1-(4-Isopropoxyphenyl)methanamine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 1-(4-Isopropoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a primary benzylamine derivative, is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Understanding its stability profile is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from storage and handling to its incorporation into final products. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing the stability of this compound. The methodologies described are based on established principles of chemical stability testing, including guidelines from the International Council for Harmonisation (ICH).

Recommended Storage and Handling

Based on information from various chemical suppliers, the following conditions are recommended for the storage of this compound to maintain its integrity:

-

Temperature: Refrigeration is consistently recommended. Specific temperature ranges include 2-8°C and 4°C.[1][2] Long-term storage should be in a dry area at 2-8°C.[2]

-

Light: The compound should be protected from light.[1]

-

Atmosphere: Store in a well-ventilated place and keep the container tightly closed.[3]

-

General Handling: Standard laboratory precautions for handling chemicals should be observed. This includes washing hands thoroughly after handling, avoiding breathing dust/fumes/gas/mist/vapors/spray, and using personal protective equipment such as gloves, protective clothing, and eye/face protection.[3]

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, knowledge of the chemical stability of related benzylamines and aromatic amines allows for the prediction of likely degradation pathways.[1][4][5][6] Forced degradation studies are essential to experimentally confirm these pathways.

-

Oxidation: The primary amine and the benzylic carbon are susceptible to oxidation.[7] Oxidation of the amine can lead to the formation of N-oxides or hydroxylamines. The benzylic position is also prone to oxidation, potentially forming an aldehyde (4-isopropoxybenzaldehyde) and ammonia.[5][6] High temperatures and the presence of metal ions can accelerate oxidative degradation.[8]

-

Hydrolysis: While generally stable to hydrolysis at neutral pH, primary amines can undergo hydrolysis under acidic or basic conditions, although this is less common for simple benzylamines compared to other functional groups.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Aromatic compounds can absorb light, leading to the formation of reactive species and subsequent degradation products.[9] Photolytic conditions can induce photo-oxidation.[10]

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For benzylamine, thermal decomposition has been shown to proceed via cleavage of the C-N bond.[4]

Quantitative Stability Data

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Parameters (e.g., Temp, Conc., Duration) | Observations (e.g., Color Change) | Percent Degradation | Major Degradation Products |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | |||

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | |||

| Oxidation | 3% H₂O₂, RT, 24h | |||

| Thermal | 80°C, 48h |

| Photolytic | ICH Q1B conditions | | | |

Table 2: Long-Term Stability Data (Example Conditions)

| Storage Condition | Time Point (Months) | Appearance | Purity (%) by HPLC | Water Content (%) | Degradation Products (%) |

|---|---|---|---|---|---|

| 2-8°C | 0 | ||||

| 3 | |||||

| 6 | |||||

| 12 | |||||

| 25°C / 60% RH | 0 | ||||

| 3 |

| | 6 | | | | |

Experimental Protocols for Stability Assessment

The following protocols are based on the ICH Q1A and Q1B guidelines for stability and forced degradation studies.[3][11][12][13][14]

General Setup

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Control Samples: For each stress condition, a control sample (protected from the stressor) should be analyzed concurrently. For photostability, this is a "dark control".[15]

-

Analytical Method: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required. The method must be able to separate the parent compound from its degradation products and quantify them accurately.[16][17]

Forced Degradation (Stress Testing) Protocols

The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[18]

5.2.1. Hydrolytic Stability

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute to a suitable volume with the mobile phase and analyze by HPLC.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute to a suitable volume with the mobile phase and analyze by HPLC.

-

5.2.2. Oxidative Stability

-

To 1 mL of the stock solution, add 1 mL of a dilute hydrogen peroxide solution (e.g., 3%).

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

Dilute to a suitable volume with the mobile phase and analyze by HPLC.

5.2.3. Thermal Stability

-

Place a known quantity of the solid compound in a controlled temperature oven.

-

Expose the sample to a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Dissolve a known weight of the stressed solid in the initial solvent, dilute to a suitable volume, and analyze by HPLC.

5.2.4. Photostability

-

Expose the solid compound or a solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9]

-

A dark control sample, shielded from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions.[15]

-

After exposure, prepare the samples as described for thermal stability and analyze by HPLC.

Visualization of Stability Testing Workflow

The following diagram illustrates the logical workflow for assessing the stability of a chemical substance like this compound.

Caption: Workflow for chemical stability assessment.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. While specific quantitative data is limited, adherence to the recommended storage conditions of refrigeration (2-8°C), protection from light, and storage in a tightly sealed container in a dry, well-ventilated area will help ensure its integrity. The provided experimental protocols, based on established regulatory guidelines, offer a robust framework for researchers to conduct comprehensive stability assessments, identify potential degradation products, and establish a definitive shelf-life for this compound under specific conditions.

References

- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. q1scientific.com [q1scientific.com]

- 10. rjptonline.org [rjptonline.org]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. 3 Important Photostability Testing Factors [sampled.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. biopharminternational.com [biopharminternational.com]

1-(4-Isopropoxyphenyl)methanamine safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-(4-Isopropoxyphenyl)methanamine (CAS Number: 21244-34-8). The information has been compiled from various safety data sheets to ensure a thorough understanding of the potential hazards, handling procedures, and emergency protocols associated with this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Isopropoxybenzylamine, (4-Isopropoxyphenyl)methylamine, Benzenemethanamine, 4-(1-methylethoxy)- |

| CAS Number | 21244-34-8 |

| Molecular Formula | C10H15NO[1] |

| Molecular Weight | 165.23 g/mol [1][2] |

| InChI Key | BHCAOBYOKNTDLI-UHFFFAOYSA-N[3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

GHS Classification [4]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

Signal Word: Danger [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

GHS Hazard Communication Workflow

Caption: GHS Hazard Communication for this compound.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[4] |